molecular formula C13H18BNO4 B1402651 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1650548-67-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1402651
CAS RN: 1650548-67-6
M. Wt: 263.1 g/mol
InChI Key: UQIIIMVHMHSXKH-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound that contains a boronic acid derivative, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the field of medicinal chemistry and chemical intermediate preparation .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a component of the compound, include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research demonstrates the utility of compounds structurally related to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in synthesis and crystal structure analysis. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including variants of this compound. They confirmed the structures using techniques like FTIR, NMR, and mass spectrometry, and performed density functional theory (DFT) calculations for further analysis (Huang et al., 2021).

Molecular Conformation and Chemical Reactivity

The molecular conformation and chemical reactivity of related compounds have been a focus of several studies. Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer, noting differences in the orientation of the dioxaborolane ring and bond angles, which impact chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Suzuki Coupling and Medicinal Chemistry

The compound and its derivatives play a significant role in Suzuki coupling, a method critical in medicinal chemistry. Bethel et al. (2012) developed an improved synthesis of medicinally important pyrazolo[1,5-a]pyridines via Suzuki coupling of related boronic esters, highlighting the compound's utility in synthesizing complex organic molecules (Bethel et al., 2012).

Potential Therapeutic Agents

The versatility of the compound's derivatives in creating novel scaffolds for potential therapeutic agents has been explored. Bartolomea et al. (2003) synthesized a series of novel analogs modified in the non-aromatic ring, providing intermediates for the development of new drugs (Bartolomea et al., 2003).

Electronic and Optical Properties

The electronic and optical properties of the compound and its derivatives have been a topic of interest. Welterlich et al. (2012) synthesized polymers containing related units, examining their solubility and color properties, which could have applications in materials science (Welterlich et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-9-11(15-10)17-8-7-16-9/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIIIMVHMHSXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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